3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at position 3, methyl groups at positions 2 and 5, and a pyrrolidinyl substituent at position 5. This article compares its structural and functional attributes with related pyrazolo[1,5-a]pyrimidine derivatives, emphasizing substituent effects, synthetic strategies, and biological activities.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-11-18(23-9-5-6-10-23)24-20(21-13)19(14(2)22-24)15-7-8-16(25-3)17(12-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCCQPNLSKEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has drawn significant attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for diverse biological activities. The presence of the 3,4-dimethoxyphenyl and pyrrolidin-1-yl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.43 g/mol |
Antimicrobial Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound inhibits the growth of various bacterial strains by interfering with their metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Specifically, compounds similar to this compound have shown efficacy against breast and lung cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation. This activity is attributed to the inhibition of NF-kB signaling pathways .
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : They may interact with specific receptors involved in inflammation and cancer progression.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and tested their anticancer effects on human cancer cell lines. The study found that certain modifications to the compound enhanced its potency against cancer cells by increasing its ability to induce apoptosis and inhibit cell proliferation .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. It was found that the introduction of specific functional groups significantly improved the antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that underpins these findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological profiles depending on substituent patterns. Key structural variations and their impacts are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with trifluoromethyl (electron-withdrawing) derivatives, affecting electronic density and binding interactions .
- Amine Substituents: Pyrrolidinyl and piperazinyl groups at position 7 enhance solubility and modulate receptor affinity. Piperazinyl analogs (e.g., ) may exhibit stronger basicity than pyrrolidinyl derivatives .
- Fluorinated Derivatives: Trifluoromethyl or difluorophenyl groups improve metabolic stability and kinase binding efficiency .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
